molecular formula C20H20Cl3NO3 B12129758 N-(4-chlorobenzyl)-2-(2,4-dichlorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide

N-(4-chlorobenzyl)-2-(2,4-dichlorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B12129758
M. Wt: 428.7 g/mol
InChI Key: WRMZXHQOKNCQOF-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(2,4-dichlorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorobenzyl group, a dichlorophenoxy group, and a tetrahydrofuran-2-ylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-(2,4-dichlorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:

    Formation of the Chlorobenzyl Intermediate: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction involving 4-chlorobenzyl chloride and a suitable nucleophile.

    Attachment of the Dichlorophenoxy Group: The dichlorophenoxy group can be introduced via an etherification reaction between 2,4-dichlorophenol and an appropriate alkylating agent.

    Formation of the Tetrahydrofuran-2-ylmethyl Intermediate: The tetrahydrofuran-2-ylmethyl group can be synthesized through the reaction of tetrahydrofuran with a suitable electrophile.

    Coupling to Form the Final Compound: The final step involves coupling the chlorobenzyl, dichlorophenoxy, and tetrahydrofuran-2-ylmethyl intermediates with an acetamide backbone under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-(2,4-dichlorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-(2,4-dichlorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-2-(2,4-dichlorophenoxy)acetamide: Lacks the tetrahydrofuran-2-ylmethyl group.

    N-(4-chlorobenzyl)-2-(2,4-dichlorophenoxy)-N-methylacetamide: Contains a methyl group instead of the tetrahydrofuran-2-ylmethyl group.

Uniqueness

N-(4-chlorobenzyl)-2-(2,4-dichlorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide is unique due to the presence of the tetrahydrofuran-2-ylmethyl group, which may impart distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C20H20Cl3NO3

Molecular Weight

428.7 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C20H20Cl3NO3/c21-15-5-3-14(4-6-15)11-24(12-17-2-1-9-26-17)20(25)13-27-19-8-7-16(22)10-18(19)23/h3-8,10,17H,1-2,9,11-13H2

InChI Key

WRMZXHQOKNCQOF-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN(CC2=CC=C(C=C2)Cl)C(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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